Cas no 1797349-37-1 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797349-37-1x500.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1797349-37-1
- AKOS024569156
- N-(1H-benzimidazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide
- N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
- F6456-1772
-
- インチ: 1S/C19H19N9O/c29-18(24-19-22-14-5-1-2-6-15(14)23-19)13-4-3-9-27(10-13)16-7-8-17(26-25-16)28-12-20-11-21-28/h1-2,5-8,11-13H,3-4,9-10H2,(H2,22,23,24,29)
- InChIKey: BWONBNQUZWJYRL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CN(C2=CC=C(N3C=NC=N3)N=N2)CCC1)NC1=NC2C=CC=CC=2N1
計算された属性
- せいみつぶんしりょう: 389.17125626g/mol
- どういたいしつりょう: 389.17125626g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6456-1772-2μmol |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-5μmol |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-20mg |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 20mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-100mg |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 100mg |
$248.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-20μmol |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 20μl |
$79.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-2mg |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-25mg |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 25mg |
$109.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-50mg |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 50mg |
$160.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-75mg |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 75mg |
$208.0 | 2023-05-20 | |
Life Chemicals | F6456-1772-5mg |
N-(1H-1,3-benzodiazol-2-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797349-37-1 | 90%+ | 5mg |
$69.0 | 2023-05-20 |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamideに関する追加情報
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide (CAS No. 1797349-37-1) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which incorporates a piperidine ring, a pyridazine moiety, and a benzimidazole group, all interconnected through a carboxamide linkage. The presence of these functional groups suggests that this molecule may exhibit unique electronic properties and bioactivity.
Recent studies have highlighted the importance of triazole-containing compounds in drug design due to their ability to act as hydrogen bond donors and acceptors, which are critical for molecular recognition and binding affinity. The benzimidazole group in this compound is particularly noteworthy, as it is known to exhibit strong antioxidant properties and has been implicated in anti-inflammatory and anticancer activities. Furthermore, the pyridazine ring is a heterocyclic structure that can participate in π-interactions, making it a valuable component in supramolecular chemistry.
The synthesis of this compound involves a multi-step process that typically includes the formation of the triazole ring, followed by the coupling of the benzimidazole group and the piperidine carboxamide moiety. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the yield and purity of this compound. These methods not only enhance the efficiency of the synthesis but also minimize environmental impact, aligning with current green chemistry principles.
In terms of applications, this compound has shown promise in several areas. For instance, its ability to form stable complexes with metal ions makes it a potential candidate for use in coordination polymers and metallo-drugs. Additionally, its electronic properties suggest that it could serve as a building block for organic semiconductors or optoelectronic materials. Recent research has also explored its potential as an inhibitor of key enzymes involved in neurodegenerative diseases, such as β-secretase and acetylcholinesterase.
One of the most exciting developments involving this compound is its role in drug delivery systems. The combination of its structural complexity and functional groups allows for the creation of nanoparticles or liposomes that can encapsulate therapeutic agents and deliver them to specific targets within the body. This targeted delivery system could significantly improve the efficacy of treatments while reducing side effects.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular geometry, conformational flexibility, and intermolecular interactions. Such information is invaluable for understanding its behavior in biological systems and for designing analogs with improved pharmacokinetic profiles.
In conclusion, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide (CAS No. 1797349
1797349-37-1 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide) 関連製品
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